Methyl [4-(chlorosulfonyl)phenyl]carbamate
CAS No.: 21926-53-4
Cat. No.: VC2320027
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21926-53-4 |
|---|---|
| Molecular Formula | C8H8ClNO4S |
| Molecular Weight | 249.67 g/mol |
| IUPAC Name | methyl N-(4-chlorosulfonylphenyl)carbamate |
| Standard InChI | InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11) |
| Standard InChI Key | PXQWDWGLZDPBET-UHFFFAOYSA-N |
| SMILES | COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Identification
Molecular Identity and Classification
Methyl [4-(chlorosulfonyl)phenyl]carbamate belongs to the class of sulfonamide derivatives and features a distinctive structure with multiple functional groups. The compound contains a chlorosulfonyl group attached to a phenyl ring, which is further substituted with a carbamate group. This combination of functional groups contributes to its unique chemical behavior and applications.
Structural Characteristics
The compound's structural details are summarized in Table 1, representing its fundamental chemical identity parameters.
Table 1: Chemical Identity of Methyl [4-(chlorosulfonyl)phenyl]carbamate
| Parameter | Description |
|---|---|
| CAS Number | 21926-53-4 |
| Molecular Formula | C₈H₈ClNO₄S |
| Molecular Weight | 249.67 g/mol |
| IUPAC Name | methyl N-(4-chlorosulfonylphenyl)carbamate |
| Chemical Family | Sulfonamide derivatives, Carbamates |
| Functional Groups | Chlorosulfonyl, Carbamate, Phenyl |
The molecular structure features a benzene ring with a chlorosulfonyl group (-SO₂Cl) at the para position relative to a methylcarbamate group (-NHCOOCH₃). This arrangement creates a compound with distinct reactive sites that can participate in various chemical transformations.
Physical and Chemical Properties
Chemical Reactivity
The compound exhibits moderate to high polarity due to the presence of electronegative atoms such as chlorine, sulfur, oxygen, and nitrogen . This polarity affects its solubility profile, with likely enhanced solubility in polar organic solvents and limited solubility in non-polar solvents.
The chlorosulfonyl group (-SO₂Cl) serves as a strong electrophile, making the compound particularly reactive toward nucleophilic species . This reactivity is the basis for many of its synthetic applications, especially in the formation of sulfonamide derivatives and other functionalized compounds.
Synthesis and Chemical Reactions
Synthetic Pathways
The primary synthetic route to Methyl [4-(chlorosulfonyl)phenyl]carbamate involves the reaction of 4-aminophenyl methylcarbamate with chlorosulfonic acid under carefully controlled conditions. This reaction is typically conducted at low temperatures to prevent decomposition of the product and to maintain selectivity.
The reaction pathway can be represented as:
4-aminophenyl methylcarbamate + ClSO₃H → Methyl [4-(chlorosulfonyl)phenyl]carbamate
Reaction Mechanisms
The synthesis proceeds through an electrophilic aromatic substitution mechanism, wherein the chlorosulfonic acid acts as the electrophile attacking the electron-rich aromatic ring of the 4-aminophenyl methylcarbamate. The amino substituent directs the incoming chlorosulfonyl group predominantly to the para position, facilitating the formation of the desired product.
Temperature control is crucial during this reaction as the highly reactive chlorosulfonyl group is susceptible to hydrolysis and other side reactions at elevated temperatures. The reaction typically requires anhydrous conditions to prevent unwanted hydrolysis of the chlorosulfonyl functionality.
Applications in Organic Synthesis
Role as a Chemical Intermediate
Methyl [4-(chlorosulfonyl)phenyl]carbamate serves as a valuable intermediate in the synthesis of more complex organic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively modified to introduce various functional groups.
The compound's reactivity profile makes it particularly useful in:
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The synthesis of sulfonamide-containing compounds
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The preparation of carbamate derivatives
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The development of functionalized aromatic systems
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The creation of bioactive molecules with specific targeting capabilities
Formation of Sulfonamide Derivatives
The chlorosulfonyl group in this compound readily reacts with various nucleophiles, particularly amines, to form sulfonamide derivatives . This reaction is of significant importance in medicinal chemistry, as sulfonamides represent a major class of pharmaceutical compounds with diverse therapeutic applications.
The general reaction for sulfonamide formation can be represented as:
Methyl [4-(chlorosulfonyl)phenyl]carbamate + R-NH₂ → Methyl [4-(R-sulfonamido)phenyl]carbamate + HCl
Research Perspectives and Future Directions
Challenges and Opportunities
Research involving Methyl [4-(chlorosulfonyl)phenyl]carbamate faces several challenges, including:
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Controlling selectivity in reactions involving multiple functional groups
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Maintaining stability during storage and handling
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Developing efficient synthetic routes for derivatives
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Establishing structure-activity relationships for biological applications
Despite these challenges, the compound offers significant opportunities for advancing organic synthesis methodologies and creating novel functional materials.
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